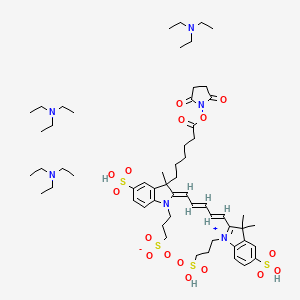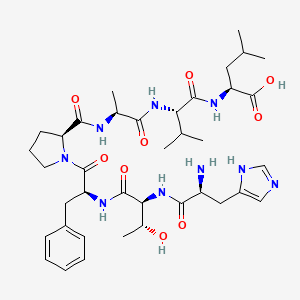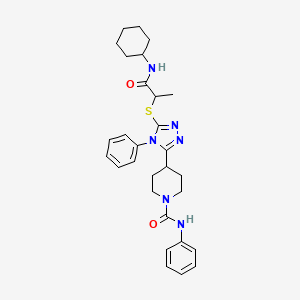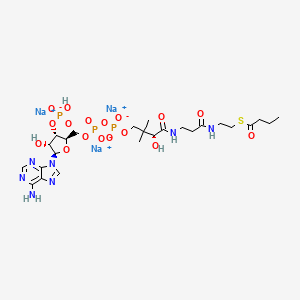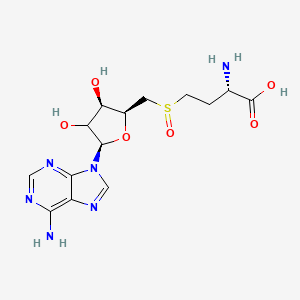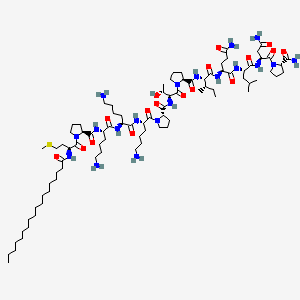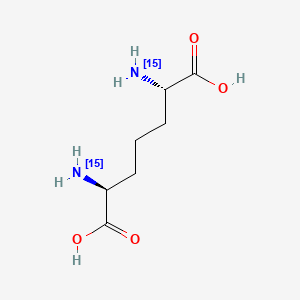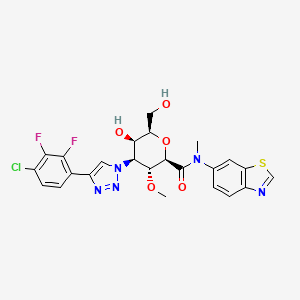
Galectin-3-IN-4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Galectin-3-IN-4 is a small molecule inhibitor specifically designed to target and inhibit the activity of galectin-3, a member of the galectin family of proteins. Galectin-3 is involved in various biological processes, including cell growth, proliferation, differentiation, apoptosis, and inflammation. It has been implicated in the pathogenesis of several diseases, such as cancer, fibrosis, and chronic inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Galectin-3-IN-4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route may include reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and conditions used in these reactions can vary, but common reagents include organic solvents, bases, acids, and catalysts .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This may involve optimizing reaction conditions, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Galectin-3-IN-4 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups .
Applications De Recherche Scientifique
Galectin-3-IN-4 has a wide range of scientific research applications, including:
Mécanisme D'action
Galectin-3-IN-4 exerts its effects by binding to the carbohydrate recognition domain of galectin-3, thereby inhibiting its interaction with glycoproteins and other ligands. This inhibition disrupts galectin-3-mediated cellular processes, such as cell adhesion, migration, and signaling pathways. The molecular targets and pathways involved include the inhibition of galectin-3’s role in promoting inflammation, fibrosis, and tumor progression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Belapectin: Another galectin-3 inhibitor used in the treatment of liver fibrosis and cancer.
TD139: A galectin-3 inhibitor investigated for its potential in treating idiopathic pulmonary fibrosis.
Uniqueness
Galectin-3-IN-4 is unique in its specific binding affinity and inhibitory potency against galectin-3. It has shown promising results in preclinical studies, demonstrating its potential as a therapeutic agent for various diseases associated with galectin-3 .
Propriétés
Formule moléculaire |
C24H22ClF2N5O5S |
|---|---|
Poids moléculaire |
566.0 g/mol |
Nom IUPAC |
(2R,3R,4S,5R,6R)-N-(1,3-benzothiazol-6-yl)-4-[4-(4-chloro-2,3-difluorophenyl)triazol-1-yl]-5-hydroxy-6-(hydroxymethyl)-3-methoxy-N-methyloxane-2-carboxamide |
InChI |
InChI=1S/C24H22ClF2N5O5S/c1-31(11-3-6-14-17(7-11)38-10-28-14)24(35)23-22(36-2)20(21(34)16(9-33)37-23)32-8-15(29-30-32)12-4-5-13(25)19(27)18(12)26/h3-8,10,16,20-23,33-34H,9H2,1-2H3/t16-,20+,21+,22-,23-/m1/s1 |
Clé InChI |
LGZJVCBTCCGZTI-HWLDZIHSSA-N |
SMILES isomérique |
CN(C1=CC2=C(C=C1)N=CS2)C(=O)[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |
SMILES canonique |
CN(C1=CC2=C(C=C1)N=CS2)C(=O)C3C(C(C(C(O3)CO)O)N4C=C(N=N4)C5=C(C(=C(C=C5)Cl)F)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



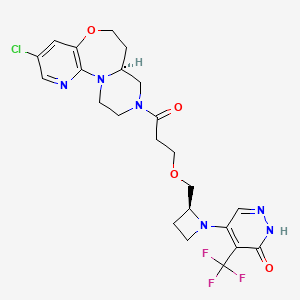
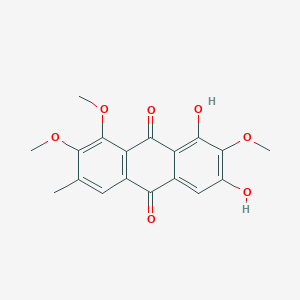
![4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B15137571.png)

